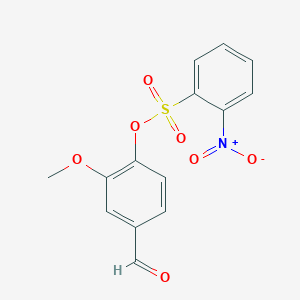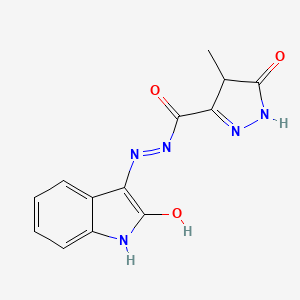![molecular formula C20H21ClN2O B5117674 1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride](/img/structure/B5117674.png)
1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride, also known as TQ, is a synthetic compound that has been widely studied for its potential therapeutic properties. TQ is a member of the quinoline family of compounds and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. 1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, 1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride has been shown to exhibit antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases. 1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride has also been shown to have hepatoprotective effects, protecting the liver from damage caused by toxins and other harmful substances.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride in lab experiments is its wide range of biological activities, which make it a promising candidate for the development of new therapeutic agents. However, one limitation of using 1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on 1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride. One area of interest is the development of new 1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride-based therapeutic agents for the treatment of cancer and other diseases. Another area of interest is the elucidation of the precise mechanism of action of 1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride, which could lead to the development of more targeted and effective therapies. Additionally, more research is needed to fully understand the potential applications of 1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride in the treatment of neurological disorders.
Synthesis Methods
1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride can be synthesized through a variety of methods, including the reaction of 2,6,8-trimethyl-4-quinolinecarboxylic acid with phenylhydrazine followed by acylation with acetyl chloride. Other methods include the reaction of 2,6,8-trimethyl-4-quinolylamine with benzoyl chloride or the reaction of 2,6,8-trimethyl-4-quinolinecarboxaldehyde with aniline.
Scientific Research Applications
1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy. 1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride has also been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, 1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-[3-[(2,6,8-trimethylquinolin-4-yl)amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O.ClH/c1-12-8-13(2)20-18(9-12)19(10-14(3)21-20)22-17-7-5-6-16(11-17)15(4)23;/h5-11H,1-4H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHIQVPPLIASOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(=O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(ethylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5117597.png)


![4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5117630.png)

![3,3'-sulfonylbis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B5117638.png)
![4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5117639.png)
![2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5117645.png)
![5-{[(4-methoxybenzyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117652.png)
![2-{4-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5117658.png)

![1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5117675.png)
![methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5117678.png)